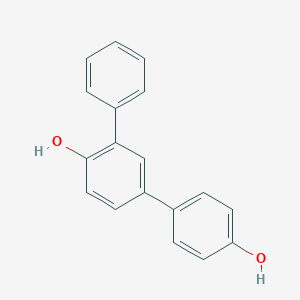

4-(4-Hydroxyphenyl)-2-phenylphenol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

18801-72-4 |

|---|---|

Molecular Formula |

C18H14O2 |

Molecular Weight |

262.3 g/mol |

IUPAC Name |

4-(4-hydroxyphenyl)-2-phenylphenol |

InChI |

InChI=1S/C18H14O2/c19-16-9-6-13(7-10-16)15-8-11-18(20)17(12-15)14-4-2-1-3-5-14/h1-12,19-20H |

InChI Key |

FEYGNNMKEPUKEI-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=C(C=CC(=C2)C3=CC=C(C=C3)O)O |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=CC(=C2)C3=CC=C(C=C3)O)O |

Synonyms |

[1,1:3,1-Terphenyl]-4,4-diol(9CI) |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations

Development of Regioselective and Stereoselective Synthetic Routes

The construction of the core biphenyl (B1667301) structure with specific substitution patterns is the primary challenge. Regioselectivity, the control over the position of chemical bond formation, is paramount in these syntheses.

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming carbon-carbon bonds, particularly for creating biaryl linkages. nih.govnih.gov The Suzuki-Miyaura coupling, which utilizes an organoboron compound (like a boronic acid) and an organohalide, is exceptionally well-suited for this task due to its mild reaction conditions and tolerance of a wide variety of functional groups, including hydroxyl groups.

The synthesis of the 4-(4-Hydroxyphenyl)-2-phenylphenol backbone can be envisioned through the coupling of an appropriately substituted aryl halide with a phenylboronic acid derivative. For instance, a key step could involve the reaction of a 2-substituted-4-bromophenol derivative with 4-hydroxyphenylboronic acid. The palladium catalyst, often in the form of Palladium(II) acetate (B1210297) or a pre-catalyst complex, facilitates the reaction in the presence of a base and a phosphine (B1218219) ligand. researchgate.netyoutube.com The choice of ligand is critical for the efficiency of the catalytic cycle.

Research into the synthesis of related bisphenol neolignans has demonstrated the optimization of Suzuki-Miyaura coupling conditions. researchgate.net Different solvents, bases, and catalyst systems are evaluated to maximize the yield of the desired biphenyl product.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Aryl Halide | 2-Phenyl-4-bromophenol | 1-Bromo-2-phenylbenzene | 4-Bromo-2-phenyl-anisole |

| Boronic Acid | 4-Hydroxyphenylboronic acid | 4-Methoxyphenylboronic acid | 4-Hydroxyphenylboronic acid |

| Catalyst | Pd(OAc)₂ | Pd₂(dba)₃ | Pd/C |

| Ligand | dppf | SPhos | None |

| Base | K₂CO₃ | K₃PO₄ | NaOH |

| Solvent | THF / H₂O | Toluene / H₂O | Water |

| Temperature | 80 °C | 100 °C | 90 °C (Microwave) |

This table presents hypothetical and representative conditions based on established Suzuki-Miyaura methodologies for biphenyl synthesis. researchgate.netresearchgate.netmdpi.com

While palladium-catalyzed coupling is a primary route to the biphenyl core, acid-catalyzed condensation reactions are crucial for synthesizing the necessary aromatic precursors. For example, the condensation of phenols with aldehydes or ketones can introduce specific substituents. A well-documented example is the reaction between phenol (B47542) and glyoxylic acid in an alkaline medium, which yields 4-hydroxymandelic acid. researchgate.net This type of reaction demonstrates a method for functionalizing the phenol ring, which can then be carried forward into a cross-coupling sequence. The resulting mandelic acid derivative could be chemically modified to provide a precursor for the ultimate synthesis of the target biphenyl structure.

Achieving the desired 1,2,4-substitution pattern on one of the phenyl rings in this compound relies on the fundamental principles of electrophilic aromatic substitution. The directing effects of the substituents on the aromatic ring guide the position of incoming groups. youtube.com

The hydroxyl group (-OH) is a strongly activating, ortho, para-director. The phenyl group is also an ortho, para-director, although it is less activating than the hydroxyl group. In a precursor molecule, the interplay between these groups, along with steric hindrance, dictates the regiochemical outcome of substitution reactions. youtube.com For instance, in a 4-substituted phenol, electrophilic attack is directed to the ortho positions (2 and 6). The presence of a bulky group at one of these positions can sterically hinder further substitution there, favoring the other available ortho position. nih.gov The synthesis of the required precursors must therefore be carefully planned, often involving protecting groups to block certain positions or to modulate the directing effects of functional groups during the synthetic sequence.

Multi-Step Synthesis of Functionalized Phenolic Biphenyl Analogues

The construction of complex molecules like this compound and its derivatives is inherently a multi-step process. researchgate.net This involves the sequential introduction of the required functional groups and building of the molecular framework piece by piece.

A plausible multi-step synthesis would begin with a readily available, differentially substituted benzene (B151609) ring. For example, one could start with 4-bromophenol. The hydroxyl group would typically be protected (e.g., as a methyl ether or silyl (B83357) ether) to prevent it from interfering with subsequent organometallic reactions.

A first Suzuki-Miyaura coupling could introduce one of the phenyl groups. A second transformation would then be required to install the second phenyl group at the desired ortho position. This might involve a directed ortho-metalation followed by another coupling reaction, or an initial halogenation at the ortho position followed by a second Suzuki-Miyaura coupling. The final step in the sequence would be the deprotection of the hydroxyl group(s) to yield the final phenolic biphenyl analogue.

Once the core structure of this compound is assembled, its phenolic hydroxyl groups serve as handles for further chemical modification through derivatization and functional group interconversion (FGI). ub.eduorganic-chemistry.org FGI is a key strategy in organic synthesis where one functional group is converted into another to facilitate subsequent reactions or to create analogues with different properties. youtube.comyoutube.com

For example, the hydroxyl groups can be:

Etherified: Reaction with an alkyl halide (e.g., methyl iodide) under basic conditions (Williamson ether synthesis) converts the phenols to ethers (e.g., methoxy (B1213986) groups).

Esterified: Reaction with an acyl chloride or acid anhydride (B1165640) in the presence of a base yields the corresponding esters.

Converted to Sulfonates: Reaction with a sulfonyl chloride (e.g., tosyl chloride) can transform the hydroxyl group into a good leaving group (tosylate) for subsequent nucleophilic substitution reactions.

These derivatization techniques are essential for creating a library of analogues based on the this compound scaffold, allowing for the systematic study of structure-activity relationships. nih.gov

Novel Catalytic Systems in Biphenyl Synthesis

The synthesis of complex biphenyl architectures, such as this compound, relies heavily on advanced catalytic systems. These catalysts are crucial for selectively and efficiently forming the carbon-carbon bonds that define the biphenyl backbone. Traditional methods often require harsh conditions and produce significant waste, driving the development of novel catalytic approaches that offer greater precision and sustainability. Modern catalysis in this field focuses on enhancing reaction rates, controlling regioselectivity to yield specific isomers, and simplifying product separation and catalyst recycling.

Application of Ionic Liquids and Green Chemistry Approaches

In the pursuit of more environmentally benign chemical processes, ionic liquids (ILs) have emerged as promising alternatives to conventional volatile organic solvents. ijbsac.org ILs are salts with melting points below 100 °C, and many are liquid at room temperature. scispace.com Their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of organic and inorganic compounds make them attractive "green" solvents. ijbsac.orgresearchgate.net

In the context of synthesizing complex aromatic compounds, ionic liquids can function as both the reaction medium and the catalyst. scispace.com For reactions integral to forming substituted biphenyls, such as Friedel-Crafts acylations and nucleophilic substitutions, ILs have been shown to be highly effective. iupac.org For instance, 1-butyl-3-methylimidazolium ([bmim]) based ionic liquids are frequently used. iupac.orgnih.gov Their use can lead to cleaner reactions and simpler product isolation, as the product can often be extracted with a non-polar solvent, leaving the catalyst-solvent system behind for potential reuse. iupac.org This recyclability is a cornerstone of green chemistry, minimizing waste and improving process economics. ijbsac.org

Table 1: Advantages of Ionic Liquids in Green Synthesis

| Feature | Description | Benefit in Synthesis |

| Low Vapor Pressure | ILs do not evaporate easily due to strong ionic forces. | Reduces air pollution and workplace exposure; allows for reactions under vacuum or at high temperatures. ijbsac.org |

| High Thermal Stability | Can withstand high temperatures without decomposing. | Enables a wider range of reaction conditions and is suitable for high-temperature syntheses. ijbsac.org |

| Tunable Properties | The chemical and physical properties can be modified by changing the cation/anion pair. | Allows for the design of "designer solvents" optimized for specific reactions and solutes. scispace.com |

| Catalytic Activity | ILs can act as catalysts or co-catalysts, particularly acidic or basic ILs. | Simplifies the reaction system by combining the role of solvent and catalyst. nih.gov |

| Recyclability | Products can often be separated by extraction, allowing the IL to be reused. | Reduces solvent waste and lowers operational costs, aligning with green chemistry principles. iupac.org |

Heterogeneous Catalysis for Phenol Alkylation

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants (typically a solid catalyst in a liquid reaction mixture), offers significant advantages for industrial-scale synthesis. researchgate.net These catalysts can be easily separated from the reaction mixture by simple filtration, facilitating product purification and catalyst reuse. researchgate.net

Phenol alkylation, a type of Friedel-Crafts reaction, is a fundamental process for attaching alkyl or aryl groups to a phenolic ring, a key step in constructing molecules like this compound. researchgate.netjk-sci.com The use of solid acid catalysts is prevalent in this area. These materials provide active sites for the reaction to occur while avoiding the issues associated with traditional homogeneous catalysts like AlCl₃, which are moisture-sensitive and generate corrosive waste streams. researchgate.net

A variety of solid materials have been successfully employed as heterogeneous catalysts for phenol alkylation:

Zeolites: These microporous aluminosilicates possess well-defined pore structures and strong acidic sites, offering shape-selectivity that can control the position of alkylation on the phenol ring. researchgate.netjk-sci.com

Clays: Materials like montmorillonite (B579905) clay have been shown to be effective and durable catalysts for Friedel-Crafts alkylations. rsc.org

Metal-Organic Frameworks (MOFs): Highly porous materials like MOF-5 have demonstrated excellent catalytic activity for Friedel-Crafts reactions under mild conditions. researchgate.net Their crystalline structure and high surface area provide accessible Lewis acid sites for catalysis. researchgate.net

Supported Catalysts: Active species like aluminum phenolate (B1203915) can be grafted onto a solid support like silica (B1680970) gel, creating a catalyst that exhibits high ortho-selectivity for the first alkylation step on a phenol ring. whiterose.ac.uk

The choice of catalyst is critical for achieving high yields of the desired isomer and can be tuned to favor specific products, such as 2,4-disubstituted phenols. whiterose.ac.uk

Table 2: Comparison of Heterogeneous Catalysts for Phenol Alkylation

| Catalyst Type | Examples | Key Advantages | Potential Limitations |

| Zeolites | H-Beta, H-ZSM-5 | High acidity, shape selectivity, thermal stability. researchgate.netjk-sci.com | Can be prone to deactivation by coking. |

| Clays | Montmorillonite | Low cost, high durability, readily available. rsc.org | Lower acidity and less defined structure than zeolites. |

| Metal-Organic Frameworks (MOFs) | MOF-5, UiO-66 | Extremely high surface area, tunable structure, mild reaction conditions. researchgate.netresearchgate.net | Can have limited thermal and chemical stability compared to other solids. |

| Supported Reagents | Al-phenolate on Silica | High selectivity (e.g., ortho-alkylation), reduced solvent use in preparation. whiterose.ac.uk | Potential for leaching of the active species, gradual loss of activity upon reuse. whiterose.ac.uk |

Isolation and Purification Techniques for Complex Aromatic Compounds

The synthesis of complex aromatic molecules like this compound typically results in a mixture containing the desired product, unreacted starting materials, byproducts, and isomers. researchgate.net Therefore, effective isolation and purification are critical steps to obtain the compound in high purity. nih.govnih.gov The choice of method depends on the scale of the synthesis and the physical properties of the compounds in the mixture.

Common and advanced techniques for purifying polyphenolic compounds include:

Liquid-Liquid Extraction: This is often a first step, using immiscible solvents of varying polarities (e.g., n-hexane, ethyl acetate, butanol) to perform a bulk separation of compounds based on their relative solubility. researchgate.net

Column Chromatography: A highly versatile technique where the crude mixture is passed through a column packed with a stationary phase like silica gel or polyamide. researchgate.net Separation occurs based on the differential adsorption of the components to the stationary phase. For polyphenols, Sephadex LH-20 is also a common choice. researchgate.netbibliotekanauki.pl

High-Performance Liquid Chromatography (HPLC): For achieving very high purity, especially when separating closely related isomers, preparative HPLC is the method of choice. bibliotekanauki.pl It operates on the same principles as column chromatography but uses high pressure to pass the solvent through a column with smaller particles, providing much higher resolution. researchgate.netnih.gov Reversed-phase columns (e.g., C18) are frequently used for separating aromatic compounds. researchgate.netresearchgate.net

Complexation and Precipitation: A novel approach involves reacting the target phenolic compound with a specific ion, such as Ca²⁺, to form a complex that precipitates out of solution. nih.gov The target compound can then be recovered from the complex, often by heating. This method can offer very high selectivity for a specific phenol, enabling its separation from a complex mixture with high efficiency. nih.gov

Table 3: Purification Techniques for Complex Aromatic Compounds

| Technique | Principle of Separation | Application Notes |

| Liquid-Liquid Extraction | Differential solubility in immiscible solvents. researchgate.net | Good for initial, bulk separation and removing major impurities (e.g., nonpolar waxes). nih.govresearchgate.net |

| Column Chromatography | Differential adsorption onto a solid stationary phase. researchgate.netbibliotekanauki.pl | Widely used for primary purification; choice of stationary phase (e.g., silica, Sephadex LH-20) is crucial. researchgate.net |

| Preparative HPLC | High-resolution separation based on partitioning between mobile and stationary phases under high pressure. nih.gov | Excellent for final purification and separating challenging mixtures like structural isomers. researchgate.net |

| Complexation/Precipitation | Selective reaction with an agent to form an insoluble complex. nih.gov | A highly specific method that can achieve high purity in a single step for certain target molecules. nih.gov |

Synthetic Challenges and Future Directions in Complex Biphenyl Architectures

The construction of precisely substituted biphenyls presents significant synthetic hurdles, yet the field is continually advancing with innovative solutions and future-looking strategies.

Synthetic Challenges:

Regioselectivity: A primary challenge is controlling the exact position of new functional groups on the aromatic rings. researchgate.net Friedel-Crafts alkylations, for example, can lead to a mixture of ortho, meta, and para isomers, complicating purification and reducing the yield of the desired product. jk-sci.com

Controlling Reactivity: Phenolic hydroxyl groups are activating, making the aromatic ring susceptible to multiple substitutions (polyalkylation) when only a single substitution is desired. jk-sci.com Protecting groups may be necessary, adding steps to the synthesis.

Catalyst Stability and Reusability: While heterogeneous catalysts are advantageous, they can suffer from deactivation due to coking or leaching of the active metal, which reduces their effectiveness over multiple cycles. whiterose.ac.uk

Future Directions:

Advanced Catalysis: The future lies in designing more sophisticated catalysts that offer unprecedented control over selectivity and activity. This includes the development of new metal-organic frameworks, multifunctional catalysts, and exploring cheaper, more abundant metals like iron and copper as replacements for palladium in cross-coupling reactions. researchgate.netnih.govmdpi.com

Direct C-H Functionalization: A major goal in modern organic synthesis is the direct activation and functionalization of carbon-hydrogen (C-H) bonds. researchgate.netresearchgate.net This approach avoids the need for pre-functionalized substrates, making syntheses more efficient and atom-economical. researchgate.net

Sustainable and Flow Chemistry: The principles of green chemistry are increasingly driving innovation. researchgate.net This includes the use of biocatalysis, renewable feedstocks, and enabling technologies like continuous flow chemistry, which can improve safety, efficiency, and scalability. beilstein-institut.de

Computational Chemistry: The use of computational modeling and data-driven approaches is becoming essential for predicting reaction pathways, understanding catalyst behavior, and accelerating the discovery of new synthetic methods and materials. mdpi.combeilstein-institut.de

The continued evolution in these areas promises to overcome existing challenges, enabling the more efficient, selective, and sustainable synthesis of complex biphenyl architectures for a wide range of applications. researchgate.netbeilstein-institut.de

Sophisticated Spectroscopic and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, providing precise information about the chemical environment of magnetically active nuclei.

Conformational Analysis and Dynamic NMR Studies

Dynamic NMR (DNMR) studies, specifically variable-temperature NMR, could provide quantitative information on the energy barriers to rotation around these bonds. At low temperatures, where rotation is slow on the NMR timescale, one might observe distinct signals for aromatic protons that would be equivalent at room temperature due to rapid rotation. The temperature at which these signals coalesce can be used to calculate the free energy of activation for the rotational process.

Investigation of Intramolecular and Intermolecular Interactions via NMR

The hydroxyl protons are excellent probes for hydrogen bonding. The chemical shift (δ) of an OH proton is highly sensitive to its involvement in such interactions.

Intramolecular Hydrogen Bonding: An intramolecular hydrogen bond could potentially form between the hydroxyl group at position 2 and the π-electron system of the adjacent phenyl ring. This would typically result in a downfield shift of the involved OH proton signal and a reduced dependence of its chemical shift on concentration changes.

Intermolecular Hydrogen Bonding: Intermolecular hydrogen bonds between molecules of 4-(4-Hydroxyphenyl)-2-phenylphenol would be prevalent in concentrated solutions or the solid state. These interactions cause a significant downfield shift of the OH proton signal. The chemical shift would also be highly dependent on both concentration and temperature.

Solvent Effects: Using hydrogen-bond-accepting solvents like DMSO-d₆ would lead to sharp, well-resolved OH signals at a downfield position due to strong solute-solvent hydrogen bonding, which helps in their unambiguous assignment. tandfonline.com

Advanced Vibrational Spectroscopy (Infrared and Raman)

Characteristic Vibrational Mode Assignment and Interpretation

The IR and Raman spectra of this compound would be dominated by vibrations of the hydroxyl and aromatic groups.

O-H Stretching: A crucial band in the IR spectrum, expected in the 3600-3200 cm⁻¹ region. The exact position and shape of this band are indicative of hydrogen bonding.

Aromatic C-H Stretching: These vibrations typically appear as a group of weak to medium bands in the 3100-3000 cm⁻¹ region.

Aromatic C=C Stretching: Strong to medium intensity bands are expected in the 1620-1450 cm⁻¹ region, corresponding to the stretching vibrations within the aromatic rings.

C-O Stretching and O-H Bending: These vibrations are coupled and give rise to strong bands in the fingerprint region, typically around 1260-1180 cm⁻¹ (C-O stretch) and 1410-1310 cm⁻¹ (O-H in-plane bend).

Out-of-Plane C-H Bending: Strong bands in the 900-675 cm⁻¹ region are characteristic of the substitution pattern on the aromatic rings.

The following table presents typical vibrational frequencies for key functional groups found in phenolic compounds.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| O-H Stretch (H-bonded) | 3500 - 3200 (broad) | Strong | Weak |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak | Strong |

| Aromatic C=C Stretch | 1620 - 1450 | Strong-Medium | Strong-Medium |

| C-O Stretch (Phenolic) | 1260 - 1180 | Strong | Medium |

Spectroscopic Signatures of Hydrogen Bonding

IR spectroscopy is particularly sensitive to hydrogen bonding.

Free vs. H-bonded OH: A sharp band around 3600 cm⁻¹ would indicate a "free" hydroxyl group, not involved in hydrogen bonding. This is typically observed only in very dilute solutions in non-polar solvents.

Intermolecular H-bonding: In the solid state or in concentrated solutions, intermolecular hydrogen bonding leads to a broad and intense absorption band shifted to a lower frequency (e.g., 3400-3200 cm⁻¹). The broadness of the band is due to a distribution of different hydrogen bond strengths and lengths.

Intramolecular H-bonding: An intramolecular O-H···π interaction would result in a less broad band at a frequency lower than the free OH but generally higher than strong intermolecular H-bonds. The position of this band would be largely independent of concentration, providing a key method for its identification.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Luminescence Properties

The electronic absorption and emission properties of "this compound" are dictated by the arrangement of its chromophoric phenyl and phenol (B47542) units.

The UV-Vis spectrum of "this compound" is expected to be characterized by absorption bands arising from π→π* transitions within the aromatic rings. Phenols typically exhibit two primary absorption bands in the ultraviolet region. researchgate.net The presence of multiple phenyl and hydroxyphenyl groups in this compound would likely result in a complex spectrum with overlapping bands.

Theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) on substituted phenols have shown that it is possible to predict and interpret their UV absorption spectra with good accuracy. nih.govmdpi.com For "this compound," the chromophore consists of three interconnected phenyl rings, two of which are hydroxylated. This extended π-system is expected to cause a bathochromic (red) shift in the absorption maxima compared to simpler phenols or biphenyl (B1667301). The absorption spectrum of biphenyl itself shows a strong absorption band around 250 nm. nist.gov The addition of hydroxyl groups, as in 4-hydroxybiphenyl, and the further substitution with another phenylphenol moiety would likely shift the primary absorption bands to longer wavelengths.

Table 1: Predicted UV-Vis Absorption Data for this compound

| Predicted Parameter | Estimated Value | Basis for Prediction |

| Primary Absorption Band (λmax1) | ~260-280 nm | Based on the spectra of substituted phenols and biphenyl derivatives. researchgate.netnist.gov |

| Secondary Absorption Band (λmax2) | ~290-320 nm | Inferred from the extended conjugation and comparison with other polyphenols. |

The luminescence properties of "this compound" are intrinsically linked to its electronic structure and the dynamics of its excited states. Upon absorption of UV radiation, the molecule is promoted to an excited electronic state. The subsequent de-excitation can occur through various pathways, including fluorescence.

Studies on the fluorescence of biphenyl derivatives, such as 2-hydroxybiphenyl and 4-hydroxybiphenyl, indicate that the position of the hydroxyl group significantly affects the fluorescence properties. nih.gov These compounds are known to exhibit fluorescence, and the emission wavelengths are sensitive to factors like pH and solvent polarity. For "this compound," the presence of two hydroxyl groups at different positions on the phenyl rings would likely lead to complex fluorescence behavior.

The molecule may exhibit dual emission depending on the solvent environment and the possibility of excited-state proton transfer (ESPT) from the phenolic hydroxyl groups. Theoretical investigations using TD-DFT have been successfully employed to understand the fluorescence properties and excited-state dynamics of similar phenolic compounds. rsc.org It is anticipated that "this compound" would be fluorescent, with emission in the ultraviolet or blue region of the spectrum.

Table 2: Predicted Fluorescence Properties for this compound

| Predicted Parameter | Estimated Value/Characteristic | Basis for Prediction |

| Fluorescence Emission | Expected | Based on the fluorescent nature of its constituent chromophores (biphenyl, phenol). nih.gov |

| Emission Maximum (λem) | ~340-400 nm | Inferred from studies on hydroxylated biphenyls and other polyphenols. nih.gov |

| Stokes Shift | Moderate | Typical for aromatic fluorophores. |

High-Resolution Mass Spectrometry and Tandem Mass Spectrometry

High-resolution mass spectrometry (HRMS) is a critical tool for the unambiguous identification and structural elucidation of "this compound."

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of its elemental composition. For "this compound" (C₁₈H₁₄O₂), the expected exact mass can be calculated with high precision.

Tandem mass spectrometry (MS/MS) is employed to induce fragmentation of the molecular ion and analyze the resulting fragment ions. The fragmentation pattern provides valuable information about the molecule's structure. For polyphenolic compounds, fragmentation often involves the cleavage of bonds between the aromatic rings and the loss of small neutral molecules like water (H₂O) or carbon monoxide (CO) from the phenol moieties. The fragmentation of aromatic hydrocarbons can also lead to the formation of stable ions like the tropylium (B1234903) ion. youtube.com

The fragmentation pathways of "this compound" would likely involve initial cleavages at the ether linkage if one were present, or at the C-C bonds connecting the phenyl rings. The presence of hydroxyl groups can direct fragmentation, often leading to characteristic losses.

Mass spectrometry, particularly when coupled with a separation technique like liquid chromatography (LC-MS), is invaluable for monitoring the synthesis of "this compound" and identifying any related impurities or byproducts. The high sensitivity and specificity of MS allow for the detection of trace amounts of related compounds, which is crucial for ensuring the purity of the final product. The systematic analysis of fragmentation patterns can also aid in the identification of isomers or degradation products. The fragmentation behavior of related compounds, such as methylated warfarin, has been studied in detail using high-resolution mass spectrometry, providing a framework for understanding the fragmentation of complex phenolic structures.

X-ray Crystallography and Solid-State Characterization

While no specific crystal structure for "this compound" is publicly available, the principles of X-ray crystallography would be the definitive method for determining its three-dimensional structure in the solid state. nih.gov Obtaining a suitable single crystal is often a critical and challenging step in this process.

Determination of Crystal Structure and Molecular Conformation

The determination of the precise crystal structure of this compound would rely on single-crystal X-ray diffraction. This technique would provide the exact atomic coordinates within the unit cell, allowing for the detailed analysis of bond lengths, bond angles, and torsion angles.

Based on studies of similar biphenyl and polyphenol compounds, the molecule is expected to adopt a non-planar conformation. The dihedral angle between the two phenyl rings of the biphenyl core is a key conformational parameter. Steric hindrance between the ortho-substituted phenyl group and the adjacent phenol ring would likely force a twisted arrangement. This twisting is a common feature in 2-substituted biphenyls, as it minimizes steric strain.

The molecular conformation is also influenced by the orientation of the two hydroxyl groups. These groups can rotate around their respective C-O bonds, and their final positions are often determined by the formation of intramolecular and intermolecular hydrogen bonds.

Anticipated Crystallographic Parameters:

| Parameter | Anticipated Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) or Non-centrosymmetric |

| Z (molecules per unit cell) | 2, 4, or 8 |

| Dihedral Angle (biphenyl) | 40-60° |

These anticipated values are based on analyses of structurally related compounds found in crystallographic databases. The actual values would need to be confirmed by experimental data.

Analysis of Supramolecular Assembly: Hydrogen Bonding Networks

Hydrogen bonding is expected to be a dominant force in the supramolecular assembly of this compound. The two hydroxyl groups can act as both hydrogen bond donors and acceptors, leading to the formation of extensive and intricate networks.

The primary hydrogen bonding motifs are likely to involve O-H···O interactions between the hydroxyl groups of adjacent molecules. These interactions can lead to the formation of various supramolecular structures, such as chains, sheets, or more complex three-dimensional networks. The specific network topology would depend on the relative orientation of the molecules within the crystal lattice.

In similar polyphenol structures, it is common to observe the formation of hydrogen-bonded synthons, which are reliable and predictable patterns of hydrogen bonds. For instance, catemeric chains or cyclic hydrogen-bonded motifs are frequently observed. The presence of two distinct hydroxyl groups in this compound could lead to the formation of heteromeric hydrogen bonding interactions, where the hydroxyl group of one molecule interacts with the hydroxyl group of a neighboring molecule in a specific and directional manner.

Potential Hydrogen Bond Geometries:

| Donor (D) - H ··· Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | Angle (D-H···A) (°) |

| O-H ··· O | ~0.8-0.9 | ~1.7-2.0 | ~2.5-2.9 | ~160-180 |

These values represent typical ranges for strong O-H···O hydrogen bonds observed in phenolic compounds.

Investigation of π-π Stacking Interactions in Crystalline States

In addition to hydrogen bonding, π-π stacking interactions between the aromatic rings are expected to play a significant role in stabilizing the crystal structure of this compound. The molecule contains three phenyl rings, providing ample opportunity for such interactions.

The geometry of the π-π stacking can vary, with the most common arrangements being face-to-face and edge-to-face (or T-shaped). In a face-to-face arrangement, the planes of the aromatic rings are parallel to each other, with a typical separation distance of 3.3-3.8 Å. In an edge-to-face arrangement, a hydrogen atom of one ring points towards the π-cloud of another.

Key Parameters for π-π Stacking:

| Interaction Type | Centroid-to-Centroid Distance (Å) | Interplanar Angle (°) |

| Parallel-displaced | 3.4 - 4.5 | < 10 |

| T-shaped (Edge-to-face) | 4.5 - 5.5 | ~90 |

The specific type and geometry of the π-π stacking interactions would be elucidated from the crystal structure data, revealing how the aromatic rings of neighboring molecules arrange themselves to maximize attractive forces.

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the molecular properties of complex organic compounds.

The initial step in the theoretical analysis of 4-(4-Hydroxyphenyl)-2-phenylphenol involves geometry optimization. Using DFT methods, such as the B3LYP functional combined with a basis set like 6-311++G(d,p), the molecule's lowest energy conformation in the ground state is determined. researchgate.net This process calculates the most stable arrangement of atoms by minimizing the forces acting on them, resulting in a precise 3D model of the molecule.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (DFT/B3LYP)

| Parameter | Bond Length (Å) / Bond Angle (°) |

|---|---|

| C-C (Phenyl Ring) | 1.395 |

| C-O (Phenolic) | 1.365 |

| O-H (Phenolic) | 0.968 |

| C-C-C (Ring Angle) | 120.0 |

| C-O-H Angle | 109.5 |

Note: These are representative values based on similar phenolic compounds.

Once the molecular geometry is optimized, DFT can be used to predict various spectroscopic properties. tandfonline.com

Vibrational Spectroscopy (IR & Raman): Theoretical calculations can compute the harmonic vibrational frequencies. researchgate.net These frequencies correspond to the absorption peaks in the Infrared (IR) and Raman spectra. The calculated spectra can be compared with experimental data to confirm the molecular structure and assign specific vibrational modes, such as O-H stretching, C-H aromatic stretching, and C-O bending. nih.gov

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) in a specified solvent. nih.govresearchgate.net These theoretical shifts are valuable for interpreting experimental NMR spectra, helping to assign signals to specific protons and carbon atoms within the molecule's complex structure. tandfonline.com

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra in the ultraviolet-visible (UV-Vis) range. This method calculates the energies of electronic transitions from the ground state to various excited states, providing the maximum absorption wavelengths (λmax) and corresponding oscillator strengths, which relate to the intensity of the absorption bands. researchgate.net These transitions are typically of the π→π* and n→π* type for aromatic phenols.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Parameter | Predicted Value |

|---|---|---|

| IR | ν(O-H) stretch | ~3500-3600 cm⁻¹ |

| ν(C=C) aromatic stretch | ~1500-1600 cm⁻¹ | |

| ¹H NMR | δ (Phenolic OH) | ~9-10 ppm |

| δ (Aromatic CH) | ~6.8-7.5 ppm | |

| UV-Vis (TD-DFT) | λmax (π→π*) | ~260-290 nm |

Note: Values are illustrative and depend on the specific computational method and solvent model used.

Frontier Molecular Orbital (FMO) theory is central to understanding a molecule's chemical reactivity and kinetic stability. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions. nih.gov

HOMO-LUMO Energy Gap: The energy of the HOMO represents the ability to donate an electron, while the LUMO energy indicates the ability to accept an electron. The energy gap (ΔE = E_LUMO - E_HOMO) is a critical parameter; a large gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. researchgate.netnih.gov

Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated. These include:

Electronegativity (χ): Measures the power of an atom or group to attract electrons.

Chemical Hardness (η): Measures resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating higher reactivity.

Analysis of the HOMO and LUMO electron density distribution reveals the most probable sites for electrophilic and nucleophilic attack. For this compound, the HOMO is typically localized on the electron-rich phenyl rings and oxygen atoms, while the LUMO is distributed across the aromatic system. nih.gov

Table 3: Illustrative Frontier Orbital Properties and Reactivity Descriptors

| Parameter | Definition | Illustrative Value |

|---|---|---|

| E_HOMO | Energy of Highest Occupied Molecular Orbital | -5.8 eV |

| E_LUMO | Energy of Lowest Unoccupied Molecular Orbital | -1.2 eV |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | 4.6 eV |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.3 eV |

Note: Values are representative and derived from theoretical calculations on similar compounds.

Molecular Docking and Ligand-Target Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. uantwerpen.be

Using the optimized 3D structure of this compound obtained from DFT calculations, docking simulations can be performed against the active sites of various biological macromolecules. This process involves systematically sampling numerous conformations and orientations of the ligand within the protein's binding pocket.

The simulation results in a ranked list of possible binding poses, scored based on a function that estimates the binding affinity (e.g., in kcal/mol). uantwerpen.be A lower binding energy score typically indicates a more stable and favorable interaction. This allows researchers to predict whether the compound is likely to bind to a specific protein target and to identify its most probable binding mode.

Analysis of the top-ranked docking pose reveals the specific intermolecular interactions that stabilize the ligand-protein complex. nih.gov These non-covalent interactions are crucial for molecular recognition and binding. For this compound, key interactions would likely include:

Hydrogen Bonds: The two phenolic hydroxyl groups can act as both hydrogen bond donors and acceptors, forming strong interactions with polar amino acid residues (e.g., Asp, Glu, Ser, Thr) or backbone carbonyls in the binding site. nih.gov

π-π Stacking: The multiple phenyl rings can engage in π-π stacking or T-shaped interactions with aromatic amino acid residues like Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp).

Hydrophobic Interactions: The non-polar phenyl rings can form favorable hydrophobic contacts with non-polar residues such as Leucine (Leu), Valine (Val), and Alanine (Ala). nih.gov

By identifying these key interactions, researchers can understand the structural basis for the compound's biological activity and propose chemical modifications to enhance its binding affinity and selectivity.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

QSAR and QSPR studies are computational methods that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity (QSAR) or physicochemical properties (QSPR). nih.gov

Development of Predictive Models for Biological and Material Properties

For molecules structurally related to this compound, such as biphenyl (B1667301) derivatives, QSAR models have been developed to predict their efficacy as, for example, enzyme inhibitors. nih.govnih.govtandfonline.comresearchgate.net These models are typically built using a set of known active compounds (a training set). For instance, a 3D-QSAR model for biphenyl derivatives acting as aromatase inhibitors yielded a high correlation coefficient (R² = 0.977) for the training set and excellent predictive power (Q² = 0.946) for an external test set. nih.gov Such models for this compound, were they to be developed, would be invaluable for predicting its potential applications, such as in materials science or pharmacology, by correlating its structural features with desired properties like thermal stability or receptor binding affinity.

Identification of Molecular Descriptors Influencing Efficacy and Behavior

A key aspect of QSAR/QSPR is the identification of molecular descriptors—numerical values that characterize the chemical's structure—that are most influential on its activity or properties. These descriptors can be categorized as steric, electronic, or topological, among others. In studies of biphenyl-substituted pyridone derivatives, Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to create predictive models. tandfonline.com For these classes of compounds, descriptors related to steric and electrostatic fields are often found to be critical. If applied to this compound, this analysis would pinpoint which structural elements—such as the hydroxyl groups or the rotational angles between the phenyl rings—are key to its behavior.

Table 1: Examples of Molecular Descriptors Used in QSAR/QSPR Studies

| Descriptor Category | Example Descriptors | Potential Influence on this compound |

| Electronic | Dipole Moment, Partial Charges, HOMO/LUMO Energies | Reactivity, intermolecular interactions, hydrogen bonding capacity. |

| Steric | Molecular Volume, Surface Area, Principal Moments of Inertia | How the molecule fits into a binding site, its conformational flexibility. |

| Topological | Connectivity Indices, Wiener Index | Overall shape and branching of the molecular structure. |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Membrane permeability, solubility in different environments. |

Conformational Analysis and Molecular Dynamics Simulations

These methods explore the dynamic nature of molecules, from the preferred shapes they adopt to their behavior over time in different environments. nih.gov

Exploration of Low-Energy Conformations and Conformational Landscapes

Conformational analysis is fundamental to understanding a molecule's properties, as its three-dimensional shape dictates how it interacts with its surroundings. For complex molecules like terphenyls, multiple low-energy conformations can exist due to rotation around single bonds. researchgate.net The planarity or twist between the phenyl rings is a critical factor. For instance, in p-terphenyl, the molecule can adopt different twisted conformations, and the energy barrier between them determines its flexibility. researchgate.net A similar analysis for this compound would involve calculating the rotational energy profile around the bonds connecting the three phenyl rings to identify the most stable (lowest energy) spatial arrangements. This is influenced by steric hindrance between adjacent rings and intramolecular hydrogen bonds involving the hydroxyl groups.

Simulation of Molecular Behavior in Different Environments

Molecular dynamics (MD) simulations provide a movie-like depiction of a molecule's movement over time. nih.gov These simulations can show how this compound might behave in various solvents, such as water or a nonpolar organic solvent, or how it might interact with a biological membrane or a material surface. For example, MD simulations of biphenyl-based carbon nanomembranes have been used to understand how individual molecules assemble and cross-link. nih.gov Similarly, a 100-nanosecond MD simulation was used to assess the stability of a potential drug candidate in the binding pocket of its target protein, showing the complex reached equilibrium with moderate structural fluctuations. acs.org Such a simulation for this compound could reveal its dynamic stability and interaction patterns.

Table 2: Potential Simulation Parameters for this compound

| Simulation Parameter | Description | Relevance to Analysis |

| Force Field | A set of parameters describing the potential energy of the system (e.g., AMBER, CHARMM, OPLS). | Determines the accuracy of atomic interactions. A suitable force field for polyphenolic compounds would be essential. |

| Solvent Model | Explicit (e.g., TIP3P water) or implicit representation of the solvent environment. | Affects how the molecule's conformation and dynamics are influenced by the surrounding medium. |

| Simulation Time | The duration of the simulation (e.g., nanoseconds to microseconds). | Must be long enough to capture the relevant biological or chemical processes. |

| Temperature & Pressure | Controlled conditions (ensemble) to mimic experimental settings. | Ensures the simulation reflects realistic environmental conditions. |

Advanced Reactivity and Mechanistic Calculations

These calculations, often employing quantum mechanics, delve into the electronic structure of a molecule to predict its chemical reactivity and the pathways of its reactions.

For polyphenolic compounds, reactivity is often centered on the hydroxyl groups. nih.gov Quantum chemical calculations can determine properties like bond dissociation energies, which indicate the ease of hydrogen atom donation—a key step in antioxidant activity. The reactivity of phenolic compounds towards free radicals is heavily influenced by the number and position of hydroxyl groups. nih.gov For this compound, calculations could map the electron density across the molecule, identifying sites most susceptible to electrophilic or nucleophilic attack. mdpi.com For example, the hydroxyl groups are expected to be primary sites for reactions like oxidation. Advanced calculations could also model potential reaction mechanisms, such as its polymerization or degradation pathways, by calculating the energy barriers for different reaction steps.

Identification of Reactive Sites and Electrophilic/Nucleophilic Character

Computational methods are instrumental in identifying the regions of a molecule that are most likely to participate in chemical reactions. Techniques like the analysis of Frontier Molecular Orbitals (HOMO and LUMO) and Molecular Electrostatic Potential (MESP) are particularly insightful.

Detailed quantum chemical calculations have been performed on substituted derivatives of 4-phenylphenol, such as 2-chloro-4-phenylphenol (B167023) (CP), 2-nitro-4-phenylphenol (NP), and 2-amino-4-phenylphenol (B72062) (AP), using Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level. tandfonline.com These studies provide a framework for understanding the reactivity of the parent structure.

Reactive Sites: MESP investigations on these substituted 4-phenylphenols consistently reveal that the oxygen atoms of the hydroxyl groups are the most reactive sites for electrophilic attack. tandfonline.com The negative potential around the oxygen indicates a region of high electron density, making it a prime target for electron-deficient species.

Electrophilic/Nucleophilic Character: The electrophilic and nucleophilic nature of a molecule is elucidated by its frontier molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) represents the ability to donate an electron (nucleophilicity), while the Lowest Unoccupied Molecular Orbital (LUMO) signifies the ability to accept an electron (electrophilicity). The energy gap between HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A smaller energy gap suggests higher reactivity. In the case of substituted 4-phenylphenols, these analyses have been crucial for understanding their chemical behavior and potential for developing new materials. tandfonline.comresearchgate.net

Interactive Table: Frontier Molecular Orbital Data for Substituted 4-Phenylphenol Analogs

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| 2-chloro-4-phenylphenol (CP) | -5.93 | -1.41 | 4.52 |

| 2-nitro-4-phenylphenol (NP) | -6.64 | -2.81 | 3.83 |

| 2-amino-4-phenylphenol (AP) | -5.17 | -1.02 | 4.15 |

Data sourced from studies on substituted 4-phenylphenols and is intended to be illustrative for the class of compounds. tandfonline.com

Investigation of Reaction Mechanisms and Energy Barriers

Theoretical modeling allows for the detailed investigation of reaction pathways and the calculation of associated energy barriers, providing a step-by-step understanding of chemical transformations.

While a specific reaction mechanism for this compound is not documented, studies on analogous molecules like 4-(2′-hydroxyphenyl)pyridine offer significant clues. Research combining electronic structure calculations (CASSCF and CASPT2) and "on-the-fly" surface-hopping dynamics simulations have been used to explore the excited-state intramolecular proton transfer (ESIPT) process. rsc.orgrsc.org

For 4-(2′-hydroxyphenyl)pyridine, these simulations show that upon excitation to the first singlet excited state (S1), the ESIPT process is essentially barrierless. rsc.orgrsc.org This leads to the formation of a transient keto tautomer. This keto species can then decay back to the ground state (S0) through a conical intersection that is easily accessible both structurally and energetically. rsc.org Once in the ground state, the more stable enol form is regenerated via a reverse proton transfer. rsc.org Such barrierless or low-barrier pathways are common in phenols with ortho-substituted groups capable of forming intramolecular hydrogen bonds.

Interactive Table: Key Parameters for ESIPT in an Analog Compound

| Process | Parameter | Value |

|---|---|---|

| S1 ESIPT | Energy Barrier | Essentially barrierless |

| S1 ESIPT | Average Time | 80 fs |

| Decay Pathway | Dominant Channel | Keto S1/S0 conical intersection |

| Decay Efficiency | Trajectories via Keto Channel | 94% |

Data from a study on 4-(2′-hydroxyphenyl)pyridine, a structural analog. rsc.orgrsc.org

Photochemical Reaction Pathways (e.g., Excited State Intramolecular Proton Transfer)

The interaction of molecules with light can initiate unique reaction pathways not accessible through thermal means. Excited State Intramolecular Proton Transfer (ESIPT) is a fundamental photochemical process in many aromatic compounds containing a hydroxyl group, leading to the formation of distinct transient species.

The study of 4-(2′-hydroxyphenyl)pyridine provides a detailed model for a potential photochemical pathway. The process begins with the absorption of light, promoting the molecule to an excited electronic state. From this excited state, an ultrafast proton transfer occurs from the hydroxyl group to the nitrogen atom of the pyridine (B92270) ring, all within an average timeframe of just 80 femtoseconds. rsc.orgrsc.org This creates an excited keto-form of the molecule, which exhibits a large Stokes shift (a significant difference between the absorption and emission wavelengths), a characteristic feature of ESIPT.

The deactivation of this excited keto species primarily occurs through a non-radiative decay via a conical intersection, returning the molecule to its electronic ground state. rsc.org A small fraction may decay through other available enol conical intersections. rsc.org The efficiency and dynamics of such photochemical pathways can be influenced by the solvent environment; studies on other molecules have shown that increasing solvent polarity can decrease the intensity of the intramolecular hydrogen bond, making the ESIPT process more difficult. nih.gov

Interactive Table: Photochemical Pathway Summary for an Analog Compound

| Step | Description | Timescale |

|---|---|---|

| 1. Excitation | Absorption of a photon to reach the S1 state. | Instantaneous |

| 2. ESIPT | Barrierless proton transfer from the enol form to create a keto tautomer. | ~80 fs |

| 3. Decay | Non-radiative decay of the keto species to the S0 ground state. | - |

| 4. Reverse Transfer | Ground-state reverse proton transfer to regenerate the enol form. | - |

Pathway based on dynamics simulations of 4-(2′-hydroxyphenyl)pyridine. rsc.orgrsc.org

Mechanistic Investigations of Biological Interactions at Cellular and Molecular Levels

Antioxidant Mechanisms and Cellular Protection

The antioxidant potential of phenolic compounds, including hydroxylated biphenyls, is a cornerstone of their bioactivity. This capacity stems from their chemical structure, which allows them to neutralize reactive oxygen species (ROS) and modulate the cellular redox environment.

Free Radical Scavenging Pathways and Reaction Kinetics

The fundamental antioxidant mechanism of phenolic compounds involves the donation of a hydrogen atom from a hydroxyl (-OH) group to a free radical, thereby neutralizing its reactivity. This process generates a phenoxyl radical, which is significantly less reactive due to the delocalization of the unpaired electron across the aromatic ring system. researchgate.net For hydroxylated biphenyls, the conformational flexibility around the aryl-aryl single bond and the potential for intramolecular hydrogen bonding between hydroxyl groups can further influence their antioxidant efficacy and the stability of the resulting radical. mdpi.com

The specific arrangement of substituents on the biphenyl (B1667301) structure is critical. For instance, electron-donating groups, such as methoxy (B1213986) groups ortho to the phenolic hydroxyl, can increase the rate of hydrogen abstraction and enhance the stability of the phenoxyl radical, thus boosting antioxidant potential. mdpi.com Studies on natural phenols and their synthesized hydroxylated biphenyl derivatives, such as those from zingerone (B1684294) and magnolol, confirm that these molecules can exhibit powerful antioxidant activity, sometimes showing synergistic effects when combined. researchgate.netnih.gov This suggests that the specific stereochemistry of 4-(4-Hydroxyphenyl)-2-phenylphenol, with its distinct pattern of hydroxylation, likely endows it with significant free-radical scavenging capabilities.

Modulation of Cellular Redox Homeostasis

Beyond direct radical scavenging, phenolic compounds can influence cellular redox homeostasis, which is the delicate balance between pro-oxidants and antioxidants within a cell. Disruption of this balance leads to oxidative stress, a condition implicated in the pathogenesis of numerous diseases. researchgate.net

Hydroxylated biphenyls and related phenols have demonstrated the ability to counteract oxidative stress in biological matrices like human serum. researchgate.netnih.gov They can protect against induced oxidative damage and may influence the activity of endogenous antioxidant systems. nih.govmdpi.comnih.gov For example, polyphenols can mitigate the negative effects of endocrine-disrupting chemicals by reducing oxidative stress and apoptosis in cells. mdpi.com The interaction of hydroxylated biphenyls with a wide array of protein targets also points to their capacity to modulate cellular functions beyond simple antioxidant effects. mdpi.com Given these properties, this compound is predicted to participate in the maintenance of cellular redox balance, protecting cells from oxidative damage.

Interactions with Enzymes and Receptor Systems

The structural characteristics of this compound, particularly its phenolic and biphenyl moieties, make it a candidate for interaction with various enzymes and nuclear receptors, potentially leading to the modulation of key physiological pathways and raising questions about its endocrine-disrupting potential.

Modulation of Enzyme Activity (e.g., Tyrosinase, Cyclooxygenase-2)

Tyrosinase: Tyrosinase is a key copper-containing enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders. nih.govmdpi.com The phenolic fragment is a well-established chemical feature for tyrosinase inhibition, as it can interact with the enzyme's active site. nih.gov Research on related compounds strongly supports the potential of this compound as a tyrosinase inhibitor. For example, 4,4'-dihydroxybiphenyl (B160632) (44'-BP), an isomer, is a potent competitive inhibitor of mushroom tyrosinase. nih.gov Furthermore, the 4-hydroxyphenyl group is a recurring structural motif in many potent tyrosinase inhibitors. nih.govmdpi.com Studies on various derivatives, such as those containing a 2,4-dihydroxyphenyl group, have identified compounds with strong, competitive inhibitory activity against tyrosinase. mdpi.com

Cyclooxygenase-2 (COX-2): Cyclooxygenase enzymes are central to the inflammatory process. Some phenolic compounds have been identified as dual inhibitors of cyclooxygenase/lipoxygenase and as potent free radical scavengers, suggesting a link between antioxidant and anti-inflammatory activities. nih.gov While direct evidence for this compound is lacking, its structural similarity to other biphenyls and phenols that modulate inflammatory pathways suggests it may possess similar properties.

Ligand Binding to Steroid Hormone Receptors (e.g., Estrogen Receptors, Androgen Receptors)

The structural similarity of many phenolic compounds to endogenous steroid hormones allows them to bind to hormone receptors, potentially disrupting normal endocrine function.

Estrogen Receptors (ER): Hydroxylated biphenyls and related structures are known to interact with estrogen receptors (ERα and ERβ). nih.govoup.com The binding affinity is highly dependent on the specific structure, including the hydroxylation pattern and other substituents. oup.com For instance, 2-phenylphenol (B1666276) (an isomer) shows very low affinity for the estrogen receptor, while other bisphenols like BPA and bisphenol B bind with much higher affinity. oup.com Notably, compounds featuring a 4-hydroxyphenyl group have been identified as potent and selective agonists for ERβ. nih.gov Furthermore, the arrangement of phenyl rings is crucial; studies on diphenylfurans showed that a 2,4-substitution pattern, analogous to the phenyl arrangement in the target compound, increases binding affinity for ERβ compared to 2,5-isomers. nih.gov

Androgen Receptors (AR): In addition to estrogenic activity, some phenolic compounds exhibit antiandrogenic properties. nih.gov Computational modeling and in vitro assays have shown that BPA and its metabolite 4-Methyl-2,4-bis(4-hydroxyphenyl)pent-1-ene (MBP), which contains two 4-hydroxyphenyl groups, can bind to the androgen receptor (AR). nih.govepa.govresearchgate.net These studies identified key amino acid residues within the AR ligand-binding domain, such as Leu-704, Asn-705, and Phe-764, that interact with these xenobiotic ligands. nih.gov The binding of these compounds to the AR suggests they have the potential to interfere with the action of endogenous androgens like testosterone. nih.govepa.gov

Analysis of Endocrine Disrupting Potential

Endocrine-disrupting chemicals (EDCs) are exogenous substances that interfere with the synthesis, secretion, transport, binding, action, or elimination of natural hormones. oup.com Given the evidence that structurally similar compounds interact with tyrosinase, ER, and AR, this compound is a compound of interest for its endocrine-disrupting potential.

Its isomer, 2-phenylphenol, is listed as a potential EDC, with in vitro assays showing activity at both estrogen and androgen receptors. iehconsulting.co.ukindustrialchemicals.gov.au Derivatives of bisphenol S, which also feature the 4-hydroxyphenyl sulfone structure, have been shown to have estrogenic and antiandrogenic effects in zebrafish. nih.govresearchgate.net The mechanisms of action for EDCs are diverse, but interactions with steroid hormone receptors are a primary pathway. oup.com The demonstrated ability of various hydroxylated biphenyls and bisphenols to bind to ER and AR and to modulate their activity indicates that this compound warrants further investigation to fully characterize its potential to disrupt endocrine signaling pathways. oup.comnih.gov

Antimicrobial Properties and Mechanisms of Action

The antimicrobial profile of this compound is not yet fully characterized. Although its chemical structure suggests potential for broad-spectrum activity, current research primarily focuses on its effect against a specific Gram-positive bacterium.

Antibacterial Activity Against Gram-Positive and Gram-Negative Strains

Research has demonstrated the antibacterial efficacy of this compound against the Gram-positive bacterium Streptococcus mutans, a key contributor to dental caries. A study synthesized this compound and confirmed its potent activity against this strain, suggesting that the hydroxyl group is an essential element for its antibacterial action. nih.gov However, there is a notable lack of published data on the activity of this compound against Gram-negative bacteria, limiting a comprehensive understanding of its antibacterial spectrum.

Antifungal Activity and Inhibition Mechanisms

Currently, there is no specific scientific information available in the public domain detailing the antifungal activity of this compound against any fungal strains. Consequently, the mechanisms by which it might inhibit fungal growth have not been investigated or reported.

Molecular Mechanisms of Microbial Growth Inhibition (e.g., Membrane Disruption, Metabolic Pathway Inhibition)

The precise molecular mechanisms through which this compound inhibits microbial growth have not been elucidated. General mechanisms for phenolic compounds often involve disruption of the cell membrane, leading to leakage of intracellular components, and inhibition of essential metabolic pathways. nih.gov However, specific studies to confirm these mechanisms for this compound are lacking.

Anticancer Activity and Cellular Effects

The potential of this compound as an anticancer agent is yet to be explored in detail. There is a significant gap in the scientific literature regarding its effects on cancer cells.

Cytotoxic Effects on Cancer Cell Lines

There are no specific studies available that report the cytotoxic effects of this compound on any human cancer cell lines. Therefore, data regarding its potency (e.g., IC50 values) and selectivity towards cancer cells are not available.

Induction of Apoptosis and Cell Cycle Arrest

Consistent with the lack of cytotoxicity data, there is no scientific evidence to suggest that this compound can induce apoptosis (programmed cell death) or cause cell cycle arrest in cancer cells. Mechanistic studies in this area have not been published.

Inhibition of Cell Proliferation and Metastasis

Currently, there is no available scientific literature detailing the effects of this compound on the inhibition of cell proliferation and metastasis. Research in this area would typically involve a series of in vitro assays using various cancer cell lines.

Table 1: Hypothetical In Vitro Assays for Cell Proliferation and Metastasis

| Assay Type | Purpose | Potential Endpoints Measured |

| Cell Viability/Proliferation Assays | ||

| MTT/XTT Assay | To assess the metabolic activity of cells as an indicator of viability and proliferation. | Reduction of tetrazolium salts to colored formazan (B1609692) products. |

| BrdU Incorporation Assay | To measure DNA synthesis as a marker of cell proliferation. | Incorporation of the thymidine (B127349) analog BrdU into newly synthesized DNA. |

| Colony Formation Assay | To evaluate the ability of single cells to grow into colonies, indicating long-term proliferative capacity. | Number and size of colonies formed over time. |

| Metastasis-Related Assays | ||

| Wound Healing/Scratch Assay | To assess cell migration. | Rate of closure of a "wound" created in a cell monolayer. |

| Transwell Migration/Invasion Assay | To measure the ability of cells to migrate through a porous membrane (migration) or a membrane coated with extracellular matrix components (invasion). | Number of cells that have migrated/invaded to the lower chamber. |

Further research would be necessary to determine if this compound exhibits any of the above-mentioned activities.

Cellular Signaling Pathways and Gene Expression Modulation

The impact of this compound on cellular signaling pathways and the subsequent modulation of gene expression remains uninvestigated. Compounds of similar phenolic structure can sometimes interact with key signaling molecules, but any such activity for this specific compound is purely speculative at this time.

Investigation into this area would involve techniques such as:

Western Blotting: To analyze the protein levels of key components of signaling pathways (e.g., MAPK/ERK, PI3K/Akt, NF-κB).

Quantitative Real-Time PCR (qRT-PCR): To measure changes in the expression levels of specific genes involved in proliferation, apoptosis, and metastasis.

Reporter Gene Assays: To assess the activity of specific transcription factors.

Without experimental data, it is impossible to state which, if any, signaling pathways or genes are affected by this compound.

Cellular Stress Responses (e.g., Oxidative Stress, Endoplasmic Reticulum Stress)

There is no research available on whether this compound induces cellular stress responses like oxidative stress or endoplasmic reticulum (ER) stress. Phenolic compounds can have both antioxidant and pro-oxidant effects depending on their chemical structure and the cellular context.

Table 2: Potential Assays for Cellular Stress Responses

| Stress Response | Assay | Principle |

| Oxidative Stress | ROS Detection Assays (e.g., DCFDA) | Measures the intracellular production of reactive oxygen species. |

| Glutathione (GSH) Assay | Quantifies the levels of the major intracellular antioxidant, glutathione. | |

| Endoplasmic Reticulum Stress | Western Blot for ER Stress Markers | Detects the upregulation of key ER stress sensor proteins like GRP78, PERK, IRE1α, and ATF6. |

| XBP1 Splicing Assay | Measures the splicing of XBP1 mRNA, a hallmark of IRE1α activation. |

Future studies are required to determine if this compound can elicit these or other cellular stress responses.

In Vitro Metabolic Pathway Analysis (e.g., Hepatocyte and Microsomal Assays, CYP450 Isoforms)

The in vitro metabolic fate of this compound has not been documented in the scientific literature. Understanding the metabolism of a compound is crucial for predicting its pharmacokinetic profile and potential for drug-drug interactions.

Standard in vitro methods to study xenobiotic metabolism include:

Hepatocyte Assays: Primary hepatocytes contain a full complement of phase I and phase II metabolic enzymes and provide a comprehensive view of a compound's metabolism.

Microsomal Assays: Liver microsomes are rich in cytochrome P450 (CYP450) enzymes, the primary enzymes involved in phase I metabolism. These assays are used to determine the intrinsic clearance of a compound and to identify the specific CYP450 isoforms responsible for its metabolism. This is often achieved through the use of recombinant human CYP450 enzymes or specific chemical inhibitors.

Table 3: Common In Vitro Metabolism Assays

| Assay Type | System | Information Gained |

| Metabolic Stability | Liver Microsomes, Hepatocytes | Intrinsic clearance (Clint), half-life (t½). |

| Metabolite Identification | Liver Microsomes, Hepatocytes | Structure of metabolites formed. |

| CYP450 Reaction Phenotyping | Recombinant Human CYP450s, Chemical Inhibitors | Identification of the specific CYP450 enzymes responsible for metabolism. |

Without experimental investigation, the metabolic pathways, including potential hydroxylation, glucuronidation, or sulfation, of this compound remain unknown.

Environmental Transformation and Mechanistic Degradation Pathways

Biotic Degradation and Microbial Pathways6.2.1. Aerobic and Anaerobic Biodegradation Mechanisms6.2.2. Identification of Key Microbial Degraders and Enzymes

No data tables or detailed research findings could be provided as no studies on these aspects of 4-(4-Hydroxyphenyl)-2-phenylphenol were identified.

Elucidation of Catabolic Pathways and Intermediates

The complete microbial degradation of this compound has not been extensively documented in scientific literature. However, by examining the catabolism of structurally similar compounds, such as biphenyl (B1667301), 4-phenylphenol, and other substituted biphenyls, a putative degradation pathway can be inferred. The initial steps in the breakdown of such aromatic compounds are typically initiated by monooxygenase or dioxygenase enzymes, which introduce hydroxyl groups onto the aromatic rings, thereby increasing their reactivity and facilitating subsequent cleavage.

The degradation of biphenyl, for instance, is well-characterized and often proceeds via the "upper pathway," which involves a series of enzymatic reactions. researchgate.net This pathway is initiated by a biphenyl dioxygenase, which catalyzes the dihydroxylation of one of the aromatic rings to produce a cis-dihydrodiol. ethz.ch Subsequent dehydrogenation leads to the formation of a dihydroxybiphenyl, which then undergoes meta-cleavage. researchgate.net This results in the formation of benzoate (B1203000) and 2-hydroxypenta-2,4-dienoate, which are further metabolized through central metabolic pathways. researchgate.netethz.ch

For hydroxylated biphenyls, such as 4-phenylphenol, the presence of a hydroxyl group can influence the point of enzymatic attack. Studies on the biodegradation of hydroxylated polychlorinated biphenyls (PCBs) by Rhodococcus strains have shown that the primary metabolites are often polychloro- and hydroxy(polychloro)benzoic acids. nih.gov This suggests a pathway involving the cleavage of the biphenyl structure and subsequent oxidation.

Considering the structure of this compound, it is plausible that degradation could be initiated by hydroxylation of either of the phenyl rings. The presence of the existing hydroxyl group may direct the enzymatic attack to the unsubstituted ring. Following dihydroxylation, the molecule would likely undergo ring cleavage.

A proposed pathway, drawing parallels from the degradation of similar compounds, could involve the following steps:

Hydroxylation: An initial attack by a dioxygenase enzyme on the unsubstituted phenyl ring, leading to the formation of a diol.

meta-Cleavage: The dihydroxylated ring undergoes cleavage, breaking the aromatic structure.

Further Degradation: The resulting aliphatic acid would then be further metabolized.

Alternatively, cleavage of the bond between the two phenyl rings could occur, although this is a less common initial step in aerobic degradation pathways for biphenyls.

The following table outlines potential intermediates in the degradation of this compound, based on the degradation of analogous compounds.

| Potential Intermediate | Basis for Postulation | Reference |

| Dihydroxylated this compound | Initial step in biphenyl degradation | ethz.ch |

| Ring-cleavage products (e.g., substituted muconic acids) | Common in the degradation of aromatic compounds | researchgate.net |

| 4-Hydroxybenzoic acid | Metabolite from the degradation of similar structures | nih.gov |

| Benzoate | Common intermediate in the degradation of biphenyl | researchgate.net |

It is important to note that without specific studies on this compound, this proposed pathway and the listed intermediates remain speculative. The actual degradation route could be influenced by the specific microbial consortia present in the environment and the prevailing environmental conditions.

Environmental Fate Modeling and Prediction of Persistence

Predicting the environmental fate and persistence of a chemical like this compound is crucial for assessing its potential environmental impact. researchgate.net In the absence of extensive experimental data, Quantitative Structure-Activity Relationship (QSAR) models are valuable tools for estimating a compound's behavior in the environment. researchgate.netnih.gov These models correlate the chemical structure of a molecule with its physicochemical properties and biological activities, including its susceptibility to degradation. nih.govmdpi.com

For phenolic compounds and biphenyl derivatives, QSAR models have been developed to predict properties such as toxicity and biodegradability. nih.gov The persistence of a compound in the environment is largely determined by its resistance to degradation processes, including biodegradation, photodegradation, and hydrolysis. nih.gov

Biodegradation Prediction:

Persistence in the Environment:

The persistence of biphenyl compounds, particularly polychlorinated biphenyls (PCBs), has been extensively studied. nih.gov While this compound is not chlorinated, the stability of the biphenyl structure can contribute to its persistence. The ionization of the phenolic group in hydroxylated biphenyls can affect their partitioning in the environment, with ionized forms being more water-soluble and less likely to adsorb to organic matter. nih.gov

Modeling Approaches:

Various QSAR models and environmental fate models could be applied to predict the persistence of this compound:

EPI Suite™ (Estimation Programs Interface): This suite of models developed by the U.S. Environmental Protection Agency (EPA) can estimate physicochemical properties and environmental fate, including biodegradation potential and half-lives in various environmental compartments (air, water, soil).

QSAR Toolbox: A software application developed by the OECD that facilitates the use of QSARs for assessing the hazards of chemicals. qsartoolbox.org It allows for the grouping of chemicals and the use of read-across approaches to fill data gaps.

Multimedia Fate Models: Models like the Equilibrium Criterion (EQC) model can provide an evaluative assessment of a chemical's fate, considering its partitioning between different environmental media. researchgate.net

Based on modeling of structurally similar compounds, it can be anticipated that this compound would exhibit moderate persistence in the environment. Its hydroxyl groups would likely enhance its biodegradability compared to unsubstituted biphenyl, but the stable biphenyl core may prevent rapid mineralization.

The following table provides a qualitative prediction of the environmental persistence of this compound in different environmental compartments, based on the properties of analogous compounds.

| Environmental Compartment | Predicted Persistence | Rationale | Reference |

| Water | Moderate | Susceptible to biodegradation and photodegradation, but the biphenyl structure may slow the process. | nih.govresearchgate.net |

| Soil | Moderate | Adsorption to organic matter may reduce bioavailability for degradation. | nih.gov |

| Air | Low | Likely to be degraded by atmospheric photo-oxidants. | researchgate.net |

| Sediment | High | Potential for accumulation due to hydrophobicity and slower degradation under anaerobic conditions. | researchgate.net |

It is crucial to emphasize that these are predictions based on modeling and analogies. Experimental studies are necessary to definitively determine the environmental fate and persistence of this compound.

Applications in Materials Science and Advanced Chemical Technologies

Polymer Chemistry and High-Performance Materials

The difunctional nature of 4-(4-Hydroxyphenyl)-2-phenylphenol, also known by its IUPAC name [1,1':2',1'']-Terphenyl-4,4''-diol, allows it to act as a monomer in various polycondensation reactions. It is particularly sought after as a replacement for conventional bisphenols like Bisphenol A (BPA) in applications demanding superior performance under extreme conditions. uwb.edu.pl

This compound serves as a specialty diol monomer for the synthesis of high-performance engineering polymers, including polycarbonates and poly(arylene ether)s. researchgate.net